4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane
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Description
4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane is a useful research compound. Its molecular formula is C21H22ClFN2O4S and its molecular weight is 452.93. The purity is usually 95%.
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Scientific Research Applications
Environmental Biodegradability and Fate
4-[(4-Chlorophenyl)sulfonyl]-8-[(4-fluorophenyl)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane is structurally related to polyfluoroalkyl chemicals, which are known for their persistence in the environment. Understanding the environmental biodegradability and fate of such compounds is crucial. Studies suggest that microbial degradation plays a key role in breaking down non-fluorinated functionalities, leading to the formation of perfluoroalkyl carboxylic and sulfonic acids, which are highly persistent and toxic. These findings underline the importance of evaluating the environmental fate and effects of these precursors and their degradation products (Liu & Avendaño, 2013).
Chemical Synthesis and Transformation
The compound’s structural moiety, specifically the presence of a sulfonyl group linked to a phenyl ring, is significant in various chemical synthesis processes. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of such chemical structures. The review of methods for synthesizing related compounds demonstrates the challenges and advancements in this field, shedding light on the practicality and industrial relevance of such chemical transformations (Qiu et al., 2009).
Environmental Analysis and Monitoring
Understanding the environmental occurrence, fate, and effects of compounds structurally related to this compound is essential. Reviews on the analysis of related fluoroalkylether substances in environmental and biomonitoring samples highlight the growing concerns regarding their persistent, bioaccumulative, and toxic properties. The detailed inventory of structures discovered in recent literature and their comparative perspective with legacy substances such as PFOA and PFOS emphasizes the need for extensive monitoring and research to address the challenges posed by these substances (Munoz et al., 2019).
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O4S/c22-17-3-7-19(8-4-17)30(27,28)25-13-14-29-21(25)9-11-24(12-10-21)20(26)15-16-1-5-18(23)6-2-16/h1-8H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKYSBRIDQXJQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.